molecular formula C13H15F3N2O2 B12234026 4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B12234026
M. Wt: 288.27 g/mol
InChI Key: FPDSDIPFIPXGMD-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a trifluoroethyl group, and a benzamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with hydrogen bond donors or acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)aniline
  • 4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)phenylacetamide

Uniqueness

4-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

4-morpholin-4-yl-N-(2,2,2-trifluoroethyl)benzamide

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)9-17-12(19)10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4H,5-9H2,(H,17,19)

InChI Key

FPDSDIPFIPXGMD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC(F)(F)F

Origin of Product

United States

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